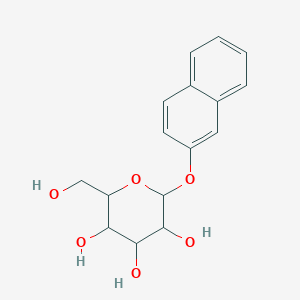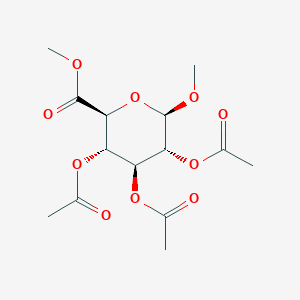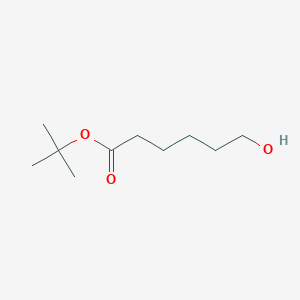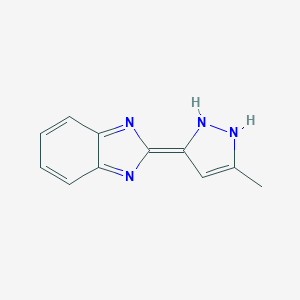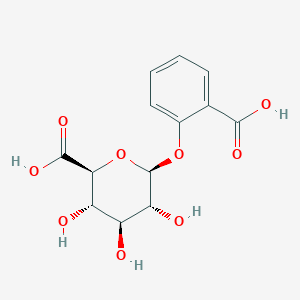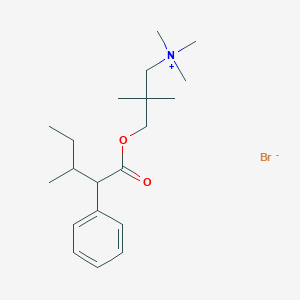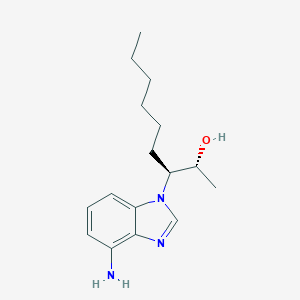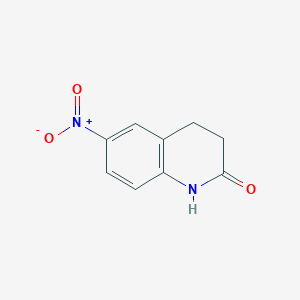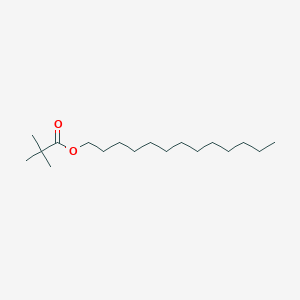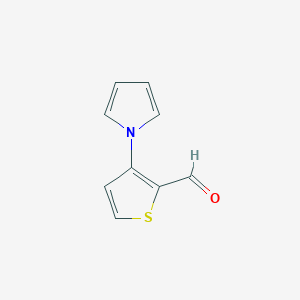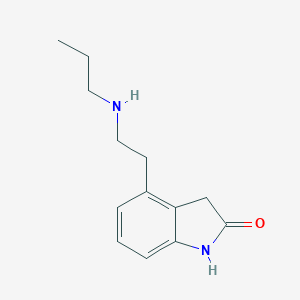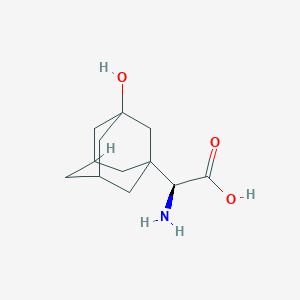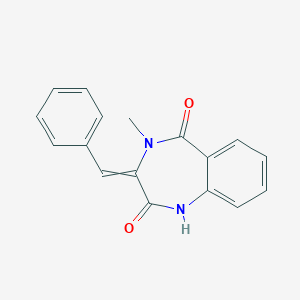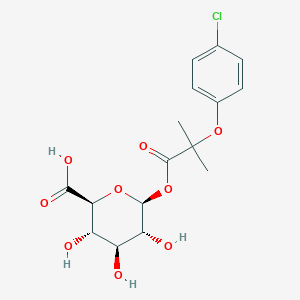
Inotilon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inotilone is a chemical compound isolated from the medicinal mushroom Phellinus linteus. It is known for its anti-inflammatory and anti-cancer properties. The chemical structure of inotilone is characterized by a furanone ring with a methyl group and a phenylmethylidene substituent, making it a unique phenolic compound .
Wissenschaftliche Forschungsanwendungen
Inotilon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung verwendet, um phenolische Reaktionen und Mechanismen zu untersuchen.
Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Apoptose und Zellzyklusregulation.
Medizin: this compound hat sich als vielversprechendes Mittel gegen Entzündungen und Krebs erwiesen. .
Industrie: this compound wird auf sein Potenzial für die Entwicklung neuer Pharmazeutika und Nahrungsergänzungsmittel untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:
Wirkmechanismus
Target of Action
Inotilone, a major component of the traditional Chinese medical herb Inonotus linteus, primarily targets matrix metalloproteinases (MMPs) , specifically MMP-2 and MMP-9 . These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer metastasis . Inotilone also targets cyclooxygenase (COX) , specifically COX-2 , which is involved in the biosynthesis of prostaglandins from arachidonic acid .
Mode of Action
Inotilone inhibits the activity of MMP-2 and MMP-9, thereby reducing the ability of cancer cells to degrade the ECM and metastasize . It also inhibits COX-2, which may contribute to its anti-inflammatory effects . Furthermore, inotilone blocks the protein expression of inducible nitric oxide synthase (iNOS), nuclear factor-kB (NF-kB), and MMP-9 in lipopolysaccharide (LPS)-stimulated macrophages .
Biochemical Pathways
Inotilone affects several biochemical pathways, including the ROS-mediated PI3K/AKT/MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival . By modulating these pathways, inotilone can influence the behavior of cancer cells and potentially suppress their metastatic capabilities .
Result of Action
Inotilone has been shown to suppress lung cancer metastasis both in vitro and in vivo . It reduces the activity of MMP-2 and MMP-9, inhibits cellular migration and invasion, and decreases the expression of interleukin (IL)-8 in A549 cells . Inotilone also improves the activity of antioxidant enzymes in lung tissues of LLC-bearing mice .
Action Environment
The action of inotilone can be influenced by the tumor microenvironment. For instance, tumor necrosis factor alpha (TNF-α) secretion and stimuli by macrophages can increase the expression of MMPs . Inotilone’s ability to decrease the levels of TNF-α and NO might be related to its anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
Inotilone has been shown to interact with various enzymes and proteins, including inducible nitric oxide synthase (iNOS), nuclear factor-κB (NF-κB), and matrix-metalloproteinase (MMP)-9 . It inhibits the production of nitric oxide (NO) and the expression of iNOS .
Cellular Effects
Inotilone influences cell function by inhibiting the activation of NF-κB and MMP-9, thereby reducing NO production . It also affects the phosphorylation of mitogen-activated protein kinase (MAPK), which includes extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 .
Molecular Mechanism
Inotilone exerts its effects at the molecular level by binding to and inhibiting the activity of iNOS, NF-κB, and MMP-9 . This leads to a decrease in NO production and a reduction in the phosphorylation of MAPK .
Temporal Effects in Laboratory Settings
Inotilone has been shown to decrease paw edema over time in a λ-carrageenan (Carr)-induced hind mouse paw edema model . It also increases the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) .
Dosage Effects in Animal Models
In animal models, inotilone has been shown to suppress cancer metastatic efficacy . It reduces the activity of MMP-2 and -9 and tumor necrosis factor alpha (TNF-α) activity, as well as NO content .
Metabolic Pathways
Inotilone is involved in the MAPK signaling pathway, affecting the phosphorylation of ERK, JNK, and p38 . It also interacts with the PI3K/AKT signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inotilone can be synthesized through various chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with 5-methylfuran-2(3H)-one under acidic conditions to form inotilone. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of inotilone involves the extraction from Phellinus linteus. The extraction process includes drying the mushroom, grinding it into a fine powder, and using solvents like ethanol or methanol to extract the active compounds. The extract is then purified using chromatographic techniques to isolate inotilone .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Inotilon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone zu bilden, die reaktive Zwischenprodukte in vielen biologischen Prozessen sind.
Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroderivaten führen, die unterschiedliche biologische Aktivitäten aufweisen können.
Substitution: this compound kann elektrophilen Substitutionsreaktionen unterliegen, insbesondere an den phenolischen Hydroxylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride können unter sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydrothis compound und verwandte Verbindungen.
Substitution: Halogenierte oder sulfonierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Inotilon wird mit anderen phenolischen Verbindungen wie Hispidin und Phellinon verglichen:
Hispidin: Wie this compound wird Hispidin auch aus Phellinus linteus isoliert und hat ähnliche entzündungshemmende und krebshemmende Eigenschaften.
Phellinon: Phellinon ist eine weitere phenolische Verbindung aus Phellinus linteus mit entzündungshemmenden Eigenschaften.
Die einzigartige chemische Struktur und die vielfältigen biologischen Aktivitäten von this compound machen es zu einer vielversprechenden Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
CAS-Nummer |
906366-79-8 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one |
InChI |
InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6+ |
InChI-Schlüssel |
NLZQGBCUKNUDED-WUXMJOGZSA-N |
SMILES |
CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |
Isomerische SMILES |
CC1=CC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/O1 |
Kanonische SMILES |
CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |
Aussehen |
Assay:≥98%A crystalline solid |
Synonyme |
(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


